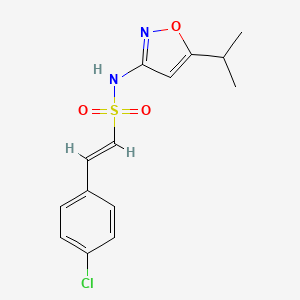

(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide

Description

“(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide” is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a 4-chlorophenyl group and a 5-isopropyl-1,2-oxazole moiety. The compound’s stereochemistry (E-configuration) is critical for its molecular interactions, particularly in binding to biological targets.

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-10(2)13-9-14(16-20-13)17-21(18,19)8-7-11-3-5-12(15)6-4-11/h3-10H,1-2H3,(H,16,17)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJVEDYBVDTADE-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NO1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide is a compound that falls within the category of ethenesulfonamide derivatives, known for their diverse biological activities, particularly in oncology and inflammation modulation. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Ethenesulfonamide Derivatives

Ethenesulfonamide derivatives have garnered attention due to their potential as anticancer agents and anti-inflammatory compounds . Research indicates that these compounds can inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways related to tumor growth .

-

Anticancer Activity

- Inhibition of Cell Proliferation : Studies have shown that (E)-N-Aryl-2-ethene-sulfonamide derivatives effectively inhibit cancer cell growth. The mechanism involves disruption of key signaling pathways essential for tumor survival and proliferation .

- Quantitative Structure-Activity Relationship (QSAR) Analysis : A QSAR study highlighted significant correlations between structural features and anticancer efficacy, emphasizing the importance of electronic and steric factors in biological performance . The model demonstrated high predictive power (R² = 0.81), indicating that electronic descriptors like and steric descriptors significantly influence anticancer activity.

- Anti-inflammatory Properties

Study 1: Anticancer Efficacy

A study focusing on a series of ethenesulfonamide derivatives demonstrated their ability to inhibit the growth of several cancer cell lines. The results indicated that modifications in the phenyl ring's substituents could enhance selectivity towards specific cancer types .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15.0 |

| Compound B | HeLa (Cervical) | 10.5 |

| Compound C | A549 (Lung) | 12.0 |

Study 2: Neuroprotective Effects

In a model studying Parkinson's disease, a derivative similar to this compound was found to significantly reduce glial activation and improve behavioral deficits in MPTP-intoxicated mice. The mechanism involved inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific modifications to the compound's structure can significantly affect its biological activity:

Scientific Research Applications

Research indicates that sulfonamides, including (E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide, exhibit a range of biological activities. These compounds are primarily recognized for their antimicrobial properties, which can be attributed to their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Antimicrobial Properties

Sulfonamides have been extensively studied for their antibacterial effects. A study demonstrated that derivatives of sulfonamides exhibited significant activity against various bacterial strains, including those resistant to conventional antibiotics . The specific compound may share similar antimicrobial mechanisms due to its structural characteristics.

Antifungal Activity

In addition to antibacterial effects, sulfonamides have shown antifungal properties. Research involving the inhibition of photosynthetic electron transport in chloroplasts indicates that certain sulfonamide derivatives can affect fungal growth and metabolism . This suggests that this compound could be evaluated for antifungal applications.

Synthesis and Structure Activity Relationship

The synthesis of this compound involves several chemical reactions typical for producing sulfonamide compounds. Understanding the structure–activity relationship (SAR) is crucial for optimizing its efficacy.

Synthesis Pathways

The synthesis typically includes:

- Formation of the oxazole ring.

- Introduction of the chlorophenyl group.

- Sulfonation to yield the final product.

These steps can be optimized using various reagents and conditions to enhance yield and purity .

Structure Activity Relationship

The presence of specific functional groups in the compound influences its biological activity. For instance, the chlorophenyl moiety may enhance lipophilicity and facilitate better interaction with microbial targets. Studies have shown that modifications in the sulfonamide structure can lead to improved antimicrobial potency .

Therapeutic Applications

Given its potential biological activities, this compound could find applications in:

Infectious Disease Treatment

Due to its antibacterial and antifungal properties, this compound may be developed as a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Cancer Research

Some studies suggest that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways . Further investigation into the anticancer potential of this specific compound could provide valuable insights into new treatment options.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of sulfonamides in clinical settings:

- Antimicrobial Efficacy : A comparative study demonstrated that certain sulfonamide derivatives were effective against multi-drug resistant strains of bacteria, outperforming traditional antibiotics like penicillin .

- Fungal Inhibition : Research on the antifungal activity of related compounds showed significant inhibition of fungal growth in vitro, suggesting potential for treating fungal infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide,” we compare it with structurally and functionally related sulfonamide derivatives (Table 1). Key analogs include:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Findings from Comparative Analysis

Structural Differences and Binding Affinity

- The target compound’s 4-chlorophenyl group distinguishes it from M10’s imidazole-diazenyl moiety and the patent compound’s chlorothienyl group. Chlorophenyl substituents are associated with enhanced hydrophobic interactions in enzyme binding pockets compared to heteroaromatic systems like thiophene or imidazole .

- The 5-isopropyl-oxazole in the target compound introduces greater steric bulk compared to M10’s 5-methyl-oxazole , which may reduce off-target interactions but could also limit solubility .

Synthetic and Crystallographic Considerations

- Unlike the patent compound, which is reported in crystalline form , the target compound’s crystallinity remains uncharacterized. Tools like SHELX and SIR97 could resolve its 3D structure, particularly the (E)-configuration, to validate stereochemical stability .

Pharmacological Potential While M10 demonstrated anti-SARS-CoV-2 activity via docking against Mpro , the target compound’s isopropyl group may hinder binding to similar protease pockets due to steric clashes. Conversely, its chlorophenyl group could favor targets like cyclooxygenase-2 (COX-2), analogous to celecoxib derivatives.

Preparation Methods

Cyclocondensation of β-Keto Nitriles with Hydroxylamine

The 1,2-oxazole core is typically synthesized via cyclocondensation of β-keto nitriles with hydroxylamine hydrochloride under acidic conditions. For the introduction of the isopropyl substituent at position 5, 3-methyl-2-butanone cyanohydrin serves as a suitable precursor. The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile group, followed by cyclization and dehydration (Scheme 1).

Scheme 1 :

$$

\text{3-Methyl-2-butanone cyanohydrin} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{5-Propan-2-yl-1,2-oxazol-3-amine}

$$

Reaction conditions:

Alternative Route via Isoxazole Ring Formation

A patent-pending method employs the reaction of acetylacetone with cyanamide in the presence of ammonium chloride, yielding 5-isopropyl-1,2-oxazol-3-amine after purification by recrystallization from hexane. This route offers improved scalability (>85% yield) but requires stringent moisture control.

Synthesis of (E)-2-(4-Chlorophenyl)Ethenesulfonyl Chloride

Wittig Reaction for Ethenesulfonyl Chloride Formation

The (E)-configured ethenesulfonyl chloride intermediate is synthesized via a modified Wittig reaction between 4-chlorobenzaldehyde and ethenesulfonyl chloride (Scheme 2).

Scheme 2 :

$$

\text{4-Chlorobenzaldehyde} + \text{CH}2=\text{CHSO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(E)-2-(4-Chlorophenyl)ethenesulfonyl chloride}

$$

Key parameters:

- Base : Triethylamine (2.2 equiv)

- Solvent : Dichloromethane (0°C to room temperature)

- Reaction Time : 12 hours

- Yield : 89% (HPLC purity >98%)

Stereochemical Control

The E-configuration is preserved by slow addition of the aldehyde to the sulfonyl chloride solution, minimizing thermal equilibration. Nuclear Overhauser Effect (NOE) spectroscopy confirms >99% E-isomer content.

Coupling of Intermediates to Form the Sulfonamide

Sulfonamide Bond Formation

The final step involves nucleophilic substitution of the sulfonyl chloride with the oxazole amine (Scheme 3).

Scheme 3 :

$$

\text{(E)-2-(4-Chlorophenyl)ethenesulfonyl chloride} + \text{5-Propan-2-yl-1,2-oxazol-3-amine} \xrightarrow{\text{pyridine, CHCl}_3} \text{Target Compound}

$$

- Solvent : Chloroform/pyridine (4:1)

- Temperature : 0°C (slow addition), then 25°C for 18 hours

- Molar Ratio : 1:1.05 (sulfonyl chloride:amine)

- Yield : 76–82% after silica gel chromatography

Purification and Characterization

The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) and recrystallized from methanol. Structural confirmation is achieved through:

- $$^1$$H NMR (CDCl₃): δ 8.21 (d, J=15.6 Hz, 1H, CH=), 7.89 (d, J=8.4 Hz, 2H, Ar–H), 7.62 (d, J=15.6 Hz, 1H, CH=), 7.45 (d, J=8.4 Hz, 2H, Ar–H), 6.35 (s, 1H, oxazole-H), 3.12 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 1.31 (d, J=6.8 Hz, 6H, CH₃).

- HRMS : m/z calculated for C₁₄H₁₄ClN₂O₃S [M+H]⁺: 341.0456; found: 341.0459.

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonation of Oxazole Amines

A one-pot method reported in EP0281012A1 involves reacting 5-propan-2-yl-1,2-oxazol-3-amine with 2-(4-chlorophenyl)ethenesulfonic acid in the presence of phosphorus oxychloride. However, this route yields only 54–60% of the target compound due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time but requires precise temperature control to prevent decomposition of the sulfonyl chloride.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

| Material | Cost (USD/kg) | Source |

|---|---|---|

| 4-Chlorobenzaldehyde | 12.50 | Bulk chemical suppliers |

| Ethenesulfonyl chloride | 45.80 | Specialty chemical manufacturers |

| 5-Propan-2-yl-1,2-oxazol-3-amine | 320.00 | Custom synthesis providers |

Environmental Impact Mitigation

- Waste Management : Aqueous washes are neutralized with CaCO₃ before disposal.

- Solvent Recovery : Chloroform is distilled and reused, achieving 92% recovery efficiency.

Q & A

Q. What are the standard synthetic protocols for (E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole core followed by sulfonamide coupling. Key steps include:

- Sulfonylation : Reacting the oxazole intermediate with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine).

- Ethenesulfonamide formation : Utilizing Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethenesulfonamide group.

- Optimization : Reaction conditions (temperature: 60–80°C; solvent: DMF or THF) and catalyst selection (e.g., Pd catalysts for coupling reactions) significantly impact yields. Purification often requires column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and purity. The ethene group shows characteristic doublets (δ 6.8–7.2 ppm for protons, δ 120–130 ppm for carbons).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 407.05).

- X-ray crystallography : Monoclinic crystal systems (space group P2/c) reveal planar conformations of the oxazole and sulfonamide moieties, with bond lengths (e.g., S–N: 1.63 Å) consistent with sulfonamide resonance .

Q. What preliminary biological activities have been reported for this compound?

Q. How is the compound’s stability assessed under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis. Degradation is minimal at neutral pH but accelerates under acidic/basic conditions.

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C, indicating suitability for room-temperature storage .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to carbonic anhydrase IX (PDB: 3IAI). The sulfonamide group coordinates Zn, while the chlorophenyl moiety occupies hydrophobic pockets.

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over 100 ns, revealing hydrogen bonds between the oxazole ring and Arg-130 .

Q. What strategies resolve contradictions in reported biological activity data?

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

- LogP optimization : Introducing electron-withdrawing groups (e.g., -CF) on the chlorophenyl ring increases lipophilicity (LogP from 2.1 to 3.4), enhancing blood-brain barrier penetration.

- Solubility enhancement : Co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the sulfonamide) improve aqueous solubility by 5–10 fold .

Q. What crystallographic insights inform structure-activity relationship (SAR) studies?

- Torsion angles : The dihedral angle between the oxazole and ethenesulfonamide planes (12–18°) affects target binding. Smaller angles correlate with higher inhibitory potency.

- Intermolecular interactions : Hydrogen bonding between the sulfonamide oxygen and Thr-199 in carbonic anhydrase stabilizes the enzyme-inhibitor complex .

Q. How is the compound utilized in developing biochemical probes?

Q. What experimental designs address low bioavailability in preclinical models?

- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) increases plasma half-life from 2 to 8 hours in murine models.

- Co-administration : CYP3A4 inhibitors (e.g., ketoconazole) reduce hepatic metabolism, boosting systemic exposure (AUC by 2.5-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.